The synthesis of 2-(6-ethoxypyridin-3-yl)acetonitrile has been described in the literature as a multi-step process. While a detailed protocol for the specific synthesis of 2-(6-ethoxypyridin-3-yl)acetonitrile wasn't explicitly provided in the provided papers, a similar compound, 2-(4,6-dimethoxypyrimidin-2-yl)acetonitrile, was synthesized using a decarboxylation reaction []. This synthesis started with tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate and utilized para-toluenesulfonic acid as a catalyst. Optimization of the reaction conditions, including reactant ratios, temperature, and time, led to a yield exceeding 90% []. This approach highlights the potential for similar synthetic strategies to be employed for the preparation of 2-(6-ethoxypyridin-3-yl)acetonitrile.
While the provided papers don't delve into specific chemical reactions utilizing 2-(6-ethoxypyridin-3-yl)acetonitrile as a reactant, they showcase its role as a crucial building block in synthesizing complex molecules with potential pharmacological applications. For instance, it has been employed in multi-step synthetic routes leading to potent 5-lipoxygenase-activating protein (FLAP) inhibitors [].
The primary application of 2-(6-ethoxypyridin-3-yl)acetonitrile lies in its utilization as a building block for the synthesis of more complex molecules with potential pharmaceutical relevance. Specifically, it played a significant role in developing a potent, orally active, once-daily FLAP inhibitor, AM803 (GSK2190915) []. This compound demonstrated significant potency in both FLAP binding and inhibition of leukotriene B4 production in human blood []. Additionally, AM803 exhibited a favorable pharmacokinetic profile and showed efficacy in preclinical models, leading to its advancement to clinical trials for asthma treatment [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: